Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
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Overview
Description
It is also referred to as TAK-659, a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate typically involves multi-step organic reactionsCommon reagents used in the synthesis include ethyl acetoacetate, 4-methylpiperazine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and autoimmune diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and signaling proteins, thereby modulating cellular processes and pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other small molecule inhibitors with similar structures and functions, such as:
Uniqueness
What sets Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate apart is its specific molecular structure, which allows for unique interactions with its targets. This specificity can lead to more effective and targeted therapeutic effects compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)10-6-9-18(22)17-8-5-4-7-16(17)15-21-13-11-20(2)12-14-21/h4-5,7-8H,3,6,9-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCNTGNXSXJFOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643908 |
Source
|
Record name | Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-69-1 |
Source
|
Record name | Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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